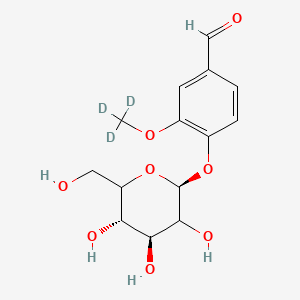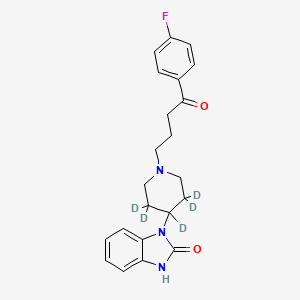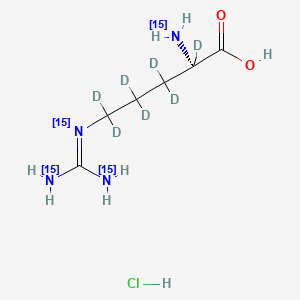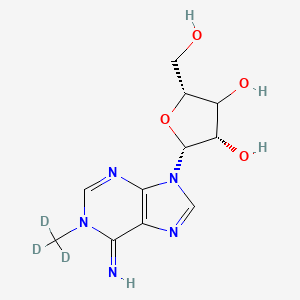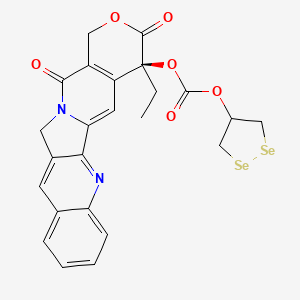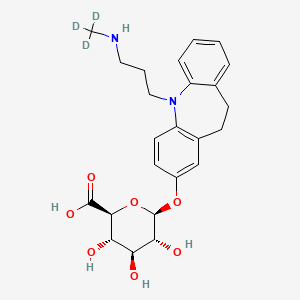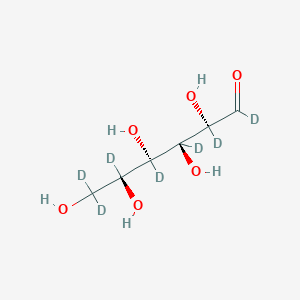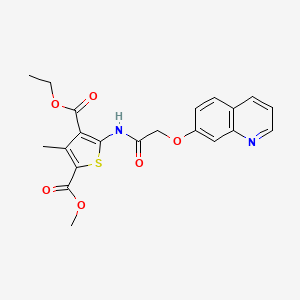
Neuraminidase-IN-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neuraminidase-IN-4 is a potent inhibitor of the enzyme neuraminidase, which is crucial for the replication and spread of influenza viruses. Neuraminidase inhibitors are essential in the treatment and prevention of influenza infections, as they block the release of new viral particles from infected cells, thereby limiting the spread of the virus .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Neuraminidase-IN-4 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The general procedure includes:
Formation of the core structure: This step involves the construction of the core scaffold of this compound through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity. This may involve reactions such as alkylation, acylation, and halogenation.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions: Neuraminidase-IN-4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides, which may alter its inhibitory activity.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially affecting its binding affinity to neuraminidase.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents such as methyl iodide, are employed.
Major Products:
科学的研究の応用
Neuraminidase-IN-4 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study enzyme inhibition and to develop new synthetic methodologies.
Biology: this compound is employed in the study of viral replication mechanisms and the development of antiviral therapies.
Medicine: It serves as a lead compound in the design of new neuraminidase inhibitors for the treatment of influenza and other viral infections.
作用機序
Neuraminidase-IN-4 exerts its effects by binding to the active site of the neuraminidase enzyme, thereby inhibiting its activity. This prevents the cleavage of sialic acid residues on the surface of host cells, which is essential for the release of new viral particles. By blocking this process, this compound effectively limits the spread of the virus within the host .
類似化合物との比較
Oseltamivir: Another neuraminidase inhibitor used in the treatment of influenza.
Zanamivir: A neuraminidase inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Peramivir: An intravenous neuraminidase inhibitor used for severe influenza infections.
Uniqueness of Neuraminidase-IN-4: this compound is unique due to its high binding affinity and specificity for the neuraminidase enzyme. It also exhibits a favorable pharmacokinetic profile, making it a promising candidate for further development as an antiviral agent .
特性
分子式 |
C21H20N2O6S |
|---|---|
分子量 |
428.5 g/mol |
IUPAC名 |
4-O-ethyl 2-O-methyl 3-methyl-5-[(2-quinolin-7-yloxyacetyl)amino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C21H20N2O6S/c1-4-28-20(25)17-12(2)18(21(26)27-3)30-19(17)23-16(24)11-29-14-8-7-13-6-5-9-22-15(13)10-14/h5-10H,4,11H2,1-3H3,(H,23,24) |
InChIキー |
XLJCCBBHVZLOHN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)COC2=CC3=C(C=CC=N3)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


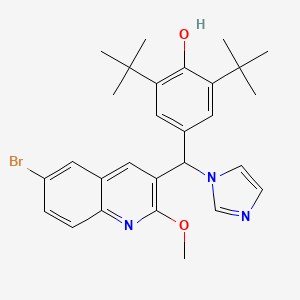
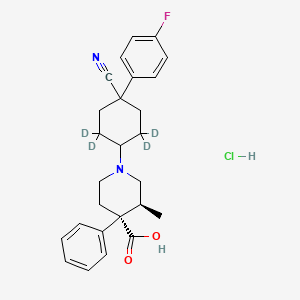
![1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]urea](/img/structure/B12423748.png)
